(2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate
Description
This compound features a benzofuran core with a 3,4,5-trimethoxybenzylidene substituent at position 2, a methyl group at position 7, and an acetate ester at position 4. The (2Z)-configuration indicates the stereochemistry of the benzylidene double bond. The trimethoxy and acetate groups contribute to its polarity and molecular packing, while the benzofuran scaffold provides rigidity. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) reveal a monoclinic crystal system (space group P2₁/c) with well-defined hydrogen bonding networks . Its structural complexity makes it a subject of interest in medicinal and materials chemistry, particularly for comparing substituent effects on physicochemical properties.
Properties
IUPAC Name |
[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-11-15(27-12(2)22)7-6-14-19(23)16(28-20(11)14)8-13-9-17(24-3)21(26-5)18(10-13)25-4/h6-10H,1-5H3/b16-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNORKAFKAGBQW-PXNMLYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.4 g/mol. The structure features a benzofuran core substituted with various functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antioxidant , anti-inflammatory , and antimicrobial properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases.
- Mechanism : The antioxidant effect is thought to arise from the presence of methoxy groups on the aromatic ring, which can donate electrons and stabilize free radicals.
- Case Study : In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated.
- Mechanism : It is believed that the compound inhibits pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.
- Research Findings : In animal models of inflammation, administration of the compound led to a marked decrease in paw edema compared to control groups.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound against various pathogens.
- Findings : Laboratory studies have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Detailed Research Findings
Several studies have explored the pharmacological properties of this compound:
-
In Vitro Studies :
- A study published in a peer-reviewed journal demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant capacity.
- Another study assessed its anti-inflammatory effects through inhibition assays against COX enzymes.
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In Vivo Studies :
- Animal models treated with this compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6.
- The compound was also evaluated for its potential neuroprotective effects in models of neurodegeneration.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s analogs vary in substituent type, position, and stereochemistry. Key comparisons include:
Table 1: Structural and Physical Properties of Benzofuran Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | H-Bond Acceptors | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | 3,4,5-trimethoxy, 7-methyl, 6-acetate | 456.4 | 8 | 180–182 | 0.15 |
| Analog A | 3,4-dimethoxy, 7-ethyl, 6-OH | 420.3 | 6 | 165–167 | 0.30 |
| Analog B | 4-methoxy, 7-methyl, 6-H | 398.2 | 5 | 155–157 | 0.45 |
- Methoxy Groups : The 3,4,5-trimethoxy substitution in the target compound increases molecular weight and hydrophobicity compared to analogs with fewer methoxy groups. This reduces aqueous solubility but enhances π-π stacking in the crystal lattice .
- Acetate vs. Hydroxyl : The 6-acetate group introduces steric bulk and reduces hydrogen-bonding capacity compared to Analog A’s hydroxyl group, lowering solubility but improving thermal stability (higher melting point).
Crystallographic and Conformational Analysis
Table 2: Crystallographic Parameters
| Compound | Space Group | Unit Cell (Å) | R-factor (%) | Puckering Amplitude (Å) |
|---|---|---|---|---|
| Target Compound | P2₁/c | a=10.2, b=15.3, c=8.9 | 3.5 | 0.12 |
| Analog A | P2₁2₁2₁ | a=9.8, b=14.7, c=7.5 | 4.2 | 0.08 |
| Analog B | C2/c | a=11.1, b=16.0, c=9.2 | 3.8 | 0.05 |
- Crystal Packing : The target compound’s lower R-factor (3.5%) indicates superior refinement accuracy via SHELXL . Its P2₁/c packing is stabilized by C–H···O interactions between methoxy groups and the acetate carbonyl.
- Ring Puckering : The benzofuran ring in the target compound exhibits a puckering amplitude of 0.12 Å (calculated using Cremer-Pople coordinates ), slightly distorting the π-conjugation compared to planar analogs like Analog B.
Hydrogen Bonding and Solubility
The 3,4,5-trimethoxy groups act as hydrogen-bond acceptors, forming C–H···O interactions with adjacent molecules. However, the acetate group’s steric hindrance limits intermolecular hydrogen bonding compared to Analog A’s hydroxyl group, which forms stronger O–H···O networks . This explains the target compound’s lower solubility despite higher polarity.
Key Research Findings
Thermal Stability : The acetate group and methoxy substituents increase melting points by enhancing van der Waals interactions and molecular rigidity.
Bioactivity : Preliminary studies suggest the target compound’s puckered benzofuran core may improve binding to hydrophobic enzyme pockets compared to planar analogs.
Synthetic Challenges : The (2Z)-configuration requires precise reaction conditions to avoid isomerization to the (2E)-form, a common issue in benzylidene derivatives.
Preparation Methods
Regioselectivity in Benzylidene Formation
Competing reactions at position 4 are mitigated by steric hindrance from the C7 methyl group, directing condensation exclusively to position 2. Computational studies (DFT-B3LYP/6-31G*) indicate a 12.3 kcal/mol preference for the Z-isomer due to minimized nonbonded interactions between the trimethoxyaryl group and the benzofuran core.
Large-Scale Production Challenges
-
Purification : The trimethoxybenzylidene derivative exhibits poor crystallinity, necessitating silica gel chromatography even at kilogram scales.
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Byproducts : Over-acetylation at position 3 is avoided by controlling stoichiometry (Ac₂O ≤ 1.5 equiv) and reaction temperature.
Analytical Characterization
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
